4-Hydrazinyl-2,5-dimethylpyrimidine

Physicochemical property differentiation LogP comparison Drug-likeness profiling

Researchers requiring the correct 2,5-dimethyl-4-hydrazinyl isomer face supply chain ambiguity-procuring the 2,6-dimethyl isomer yields divergent synthetic and biological outcomes. This compound provides the structurally authenticated free base (CAS 69142-12-7) or HCl salt (CAS 2241129-24-6) at ≥95% purity. • Required for WO2019158019A1 SHP2 allosteric inhibitor synthesis • Lower LogP (0.5) vs. 2,6-isomer (1.15) improves fragment MPO scores for CNS lead optimization • RT-stable HCl salt simplifies storage without cold-chain logistics

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
Cat. No. B13106379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinyl-2,5-dimethylpyrimidine
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1NN)C
InChIInChI=1S/C6H10N4/c1-4-3-8-5(2)9-6(4)10-7/h3H,7H2,1-2H3,(H,8,9,10)
InChIKeyFHKIEQJGSSISPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydrazinyl-2,5-dimethylpyrimidine: Structural Identity & Procurement


4-Hydrazinyl-2,5-dimethylpyrimidine (CAS 69142-12-7 as free base; CAS 2241129-24-6 as hydrochloride salt) is a heterocyclic building block belonging to the hydrazinopyrimidine subclass, characterized by a pyrimidine core bearing methyl substituents at the 2- and 5-positions and a hydrazinyl group at the 4-position [1]. Its molecular formula is C₆H₁₀N₄ (MW 138.17 g/mol for free base; 174.6 g/mol for HCl salt) . The compound is commercially available from multiple reputable suppliers including Sigma-Aldrich (via Enamine), Biosynth, and CymitQuimica, typically at ≥95% purity . It serves primarily as a versatile synthetic intermediate for constructing fused heterocyclic systems, particularly triazolopyrimidines, and as a precursor for hydrazone derivatization in medicinal chemistry programs [2].

Building block for triazolopyrimidine synthesis via Dimroth rearrangement
Stable hydrochloride salt with defined purity, room-temperature storage
Multi-vendor availability with Certificate of Analysis documentation

Positional Isomer Differentiation for 4-Hydrazinyl-2,5-dimethylpyrimidine


Positional isomerism in hydrazinopyrimidines dictates fundamentally different reactivity, physicochemical properties, and biological target engagement. The 2,5-dimethyl-4-hydrazinyl substitution pattern of the title compound creates an asymmetric electronic environment where the hydrazinyl group at C4 is flanked by only one ortho methyl substituent (at C5), in contrast to the symmetric 2,6-dimethyl-4-hydrazinyl isomer where the hydrazinyl is flanked by two equivalent methyl groups . This asymmetry manifests as a measurably lower computed LogP (0.5 for the 2,5-isomer vs. 1.15 for the 2,6-isomer), indicative of greater aqueous-phase partitioning and distinct pharmacokinetic trajectory if carried into biological screening [1]. Furthermore, the 2,5-dimethyl pattern uniquely positions the compound for Dimroth rearrangement-based synthesis of [1,2,4]triazolo[1,5-c]pyrimidines, a transformation that proceeds with different regiochemical outcomes depending on the methyl substitution pattern [2]. The 2-hydrazino-4,6-dimethyl isomer (2-HDP), while validated as an acrolein scavenger in diabetic retinopathy models, engages biological targets through the hydrazinyl group at C2—a fundamentally different pharmacophoric presentation than the C4-hydrazinyl of the title compound [3]. Procuring an incorrect positional isomer therefore risks not only divergent synthetic outcomes but also irreproducible biological results.

2,6-Dimethyl isomer
Higher computed lipophilicity may shift aqueous partitioning and alter synthetic outcomes; not suitable for the same Dimroth rearrangement pathway.
2-Hydrazino isomer (2-HDP)
Hydrazinyl at C2 instead of C4 leads to fundamentally different fused-ring systems and biological target engagement; cannot serve as a Dimroth precursor.
4,6-Dimethyl isomer
Symmetric ortho-methyl pattern creates a distinct steric environment for hydrazone formation; not claimed in PDE10/SHP2 patent families.

Differentiating Evidence: 4-Hydrazinyl-2,5-dimethylpyrimidine vs Isomers


Lower Lipophilicity vs 2,6-Dimethyl Isomer

The computed octanol/water partition coefficient (LogP) for 4-hydrazinyl-2,5-dimethylpyrimidine is 0.5, compared to 1.15 for the 2,6-dimethyl positional isomer 4-hydrazino-2,6-dimethylpyrimidine (CAS 14331-56-7) [1]. This represents a 2.3-fold difference in LogP units, translating to a predicted ~4.5-fold greater preference for aqueous phase partitioning. The 2-hydrazino-4,6-dimethyl isomer (2-HDP; CAS 23906-13-0) also exhibits a higher LogP of approximately 1.12–1.15 . The difference arises from the asymmetric methyl substitution pattern: in the 2,5-isomer, the hydrazinyl at C4 is adjacent to only one methyl group (C5), reducing local hydrophobic shielding compared to the symmetric 2,6- or 4,6-dimethyl isomers where the hydrazinyl is flanked by two methyl groups.

Lower Lipophilicity
Cross-study comparable
LogP 0.5 (target) vs 1.15 (2,6-isomer)
Δ LogP ≈ 0.62–0.65
Supports aqueous-compatible lead optimization
Computed values; experimental logD recommended
Physicochemical property differentiation LogP comparison Drug-likeness profiling

Asymmetric Methylation Creates Unique Steric Environment

The 2,5-dimethyl substitution pattern imparts asymmetry to the pyrimidine ring that is absent in the symmetric 2,6-dimethyl and 4,6-dimethyl positional isomers. In 4-hydrazinyl-2,5-dimethylpyrimidine, the hydrazinyl group at C4 experiences an ortho methyl substituent only at C5, while C2 bears the other methyl group at a meta position relative to the hydrazinyl [1]. By contrast, 4-hydrazino-2,6-dimethylpyrimidine (CAS 14331-56-7) positions methyl groups symmetrically at C2 and C6, both ortho to the C4-hydrazinyl, creating a symmetric steric environment [2]. This structural difference has a direct consequence: the 2,5-isomer has one fewer ortho methyl group adjacent to the nucleophilic hydrazinyl nitrogen, which lowers steric hindrance for condensation reactions with carbonyl electrophiles (aldehydes, ketones) during hydrazone formation. The computed topological polar surface area (TPSA) is identical across isomers at 63.8 Ų, but the rotatable bond count is 1 for all three isomers, and the hydrogen bond donor/acceptor counts (2 donors, 4 acceptors) are also conserved [3].

Steric Environment
Class-level inference
1 ortho methyl (C5) adjacent to hydrazinyl
vs 2 ortho methyls in 2,6-isomer
Distinct steric profile for hydrazone formation reactivity
Reactivity differences require experimental validation
Structural isomer differentiation Steric environment Hydrazone formation reactivity

Patented Intermediate in PDE10 and SHP2 Inhibitor Programs

4-Hydrazinyl-2,5-dimethylpyrimidine and its direct derivatives (specifically the 2,5-dimethylpyrimidin-4-yl scaffold) are explicitly claimed or utilized as synthetic intermediates in multiple patent families. WO2019158019A1 (Shanghai Blueray Biopharma) discloses pyrimidine-fused cyclic compounds where the 2,5-dimethylpyrimidin-4-yl hydrazine core serves as an intermediate for SHP2 allosteric inhibitors targeting oncology indications [1]. EP2629616A2 (Merck Sharp & Dohme) describes substituted amino-triazolyl PDE10 inhibitors in which the (2,5-dimethylpyrimidin-4-yl)hydrazine motif is employed for constructing CNS-active compounds [2]. A related US patent (US9777000, Mochida Pharmaceutical) features a 4-(2,5-dimethylpyrimidin-4-yl)-substituted pyrazole-carboxamide with documented PDE10A binding affinity [3]. The 2,6-dimethyl isomer (CAS 14331-56-7), while commercially available from Thermo Scientific and other vendors, does not appear in the same patent families with equivalent intermediate status, highlighting the unique synthetic eligibility of the 2,5-dimethyl pattern for these specific medicinal chemistry programs.

Patent Precedent
Direct head-to-head
3 patent families
(WO2019158019A1, EP2629616A2, US9777000)
Supports synthetic pathway to patented PDE10/SHP2 scaffolds
Patent precedent signals synthetic tractability
Patent evidence PDE10 inhibitor SHP2 inhibitor Drug discovery intermediate

Commercial Availability as Free Base and HCl Salt

4-Hydrazinyl-2,5-dimethylpyrimidine is available in two commercial forms: free base (CAS 69142-12-7, MW 138.17) and hydrochloride salt (CAS 2241129-24-6, MW 174.63) . The HCl salt is stocked by Sigma-Aldrich (via Enamine, catalog ENAH2C557F18) at ≥95% purity as a powder with room-temperature storage and normal shipping conditions . Biosynth offers the HCl salt with transparent pricing: 50 mg at $532.50 and 0.5 g at $1,650.00, with a lead time of 3–4 weeks . By comparison, the closest positional isomer 4-hydrazino-2,6-dimethylpyrimidine (CAS 14331-56-7) is available from Thermo Scientific / Fisher Scientific at ≥95% purity in 250 mg and 1 g quantities, but carries GHS hazard statements (H302: Harmful if swallowed) and regulatory shipping restrictions . The 2-hydrazino-4,6-dimethyl isomer (2-HDP) requires storage under inert atmosphere at −20°C, adding logistical complexity . The availability of the target compound in a stable HCl salt form with room-temperature storage simplifies laboratory handling and long-term inventory management.

Commercial Form
Cross-study comparable
HCl salt, RT storage, no GHS H302
vs regulated/ -20°C for isomers
Simplifies procurement logistics and handling
Vendor data; confirm availability before ordering
Commercial availability Purity specification Procurement sourcing Salt form comparison

Dimroth Rearrangement for Triazolopyrimidine Synthesis

The 4-hydrazinyl-2,5-dimethylpyrimidine scaffold has been employed as a reactant in the Dimroth rearrangement-based synthesis of s-triazolo[1,5-c]pyrimidines, as documented by Brown and Nagamatsu (1978) [1]. In this transformation, pyrimidin-4-ylhydrazines react with orthoesters to form N-ethoxyalkylidene-N′-pyrimidinylhydrazine intermediates, which cyclize via oxidative conditions to give s-triazolo[4,3-c]pyrimidines; these subsequently undergo Dimroth rearrangement to the thermodynamically more stable [1,5-c] isomers [2]. The 2,5-dimethyl substitution pattern influences the regiochemical outcome: the methyl at C5 adjacent to the ring-closure site can direct the rearrangement pathway, while the methyl at C2 modulates the electronic character of the pyrimidine ring. US4612375A explicitly claims substituted 4-hydrazino-pyrimidines, including those bearing methyl substituents, as intermediates for triazolo[4,3-c]pyrimidines [3]. The 2-hydrazino-4,6-dimethyl isomer (2-HDP), by contrast, cannot participate in this same Dimroth rearrangement manifold because the hydrazinyl is at C2 rather than C4, leading instead to different fused ring systems (e.g., [1,2,4]triazolo[1,5-a]pyrimidines) when reacted with orthoesters.

Dimroth Rearrangement
Supporting evidence
Brown & Nagamatsu (1978) protocol
→ s-triazolo[1,5-c]pyrimidine
Enables regioselective fused-ring construction
Yields vary with orthoester and reaction conditions
Dimroth rearrangement Triazolopyrimidine synthesis Fused heterocycle construction Synthetic methodology

Class-Level Anticancer Activity of 4-Hydrazinylpyrimidine Derivatives

While no direct biological data are available for 4-hydrazinyl-2,5-dimethylpyrimidine itself, the broader class of 4-hydrazinylpyrimidine-5-carbonitriles—structurally related compounds sharing the 4-hydrazinylpyrimidine core—has demonstrated potent antiproliferative activity. Badawi et al. (2024) reported that functionalized 4-hydrazinylpyrimidine-5-carbonitriles bearing morpholinyl or piperidinyl moieties at C2 exhibited IC₅₀ values of 1.62–9.88 µM against MCF-7 (hormone-dependent breast cancer) and 3.26–12.93 µM against MDA-MB-231 (triple-negative breast cancer) cell lines, compared to the reference drug 5-fluorouracil [1]. Select derivatives (3c, 6a) inhibited aromatase (ARO) with potency comparable to letrozole, while compounds 4c and 4d inhibited EGFR at levels comparable to erlotinib [2]. A QSAR study on 15 derivatives of 4-hydrazinyl-6-phenylpyrimidine-5-carbonitrile established a quantitative relationship between atomic charge distribution and experimental log IC₅₀ values against MCF-7 cells [3]. These data establish the 4-hydrazinylpyrimidine scaffold as a validated pharmacophore for anticancer activity, with the C2 and C5/C6 substituents acting as critical modulators of potency and selectivity.

Anticancer SAR Context
Class-level inference
4-Hydrazinylpyrimidine-5-carbonitrile derivatives:
IC₅₀ 1.62–9.88 µM (MCF-7)
Supports scaffold for cell-model endpoint exploration
No direct biological data on title compound
Anticancer activity Hydrazinopyrimidine SAR Breast cancer EGFR/Aromatase inhibition

Research Applications for 4-Hydrazinyl-2,5-dimethylpyrimidine


SHP2 Allosteric Inhibitor Synthesis from Patent Intermediates

Research groups pursuing SHP2 allosteric inhibitors for oncology can directly employ 4-hydrazinyl-2,5-dimethylpyrimidine as the key intermediate described in WO2019158019A1 [1]. The patent explicitly discloses pyrimidine-fused cyclic compounds where the (2,5-dimethylpyrimidin-4-yl)hydrazine core undergoes cyclocondensation to generate the pharmacologically active scaffold. The compound's asymmetric 2,5-dimethyl pattern is structurally required for the patent-claimed compounds; substitution with the 2,6-dimethyl isomer would yield a different chemotype not covered by the same intellectual property. The free base form (CAS 69142-12-7) is recommended for synthetic transformations, while the HCl salt (CAS 2241129-24-6) may be preferred for storage and handling given its room-temperature stability and defined purity of ≥95% [2]. Procurement from Sigma-Aldrich or Biosynth provides the documentation trail (Certificate of Analysis) required for patent filing and publication support.

Triazolopyrimidine Library via Dimroth Rearrangement

The established Dimroth rearrangement chemistry of pyrimidin-4-ylhydrazines (Brown & Nagamatsu, 1978) makes 4-hydrazinyl-2,5-dimethylpyrimidine a strategic precursor for synthesizing libraries of s-triazolo[1,5-c]pyrimidines [1]. This scaffold class has demonstrated relevance for PDE10A inhibition (EP2629616A2, Merck), adenosine A₃ receptor modulation, and HSP90 inhibition. The 2,5-dimethyl substitution ensures that the resulting triazolopyrimidine carries a unique substitution pattern distinct from those derived from the 2,6-dimethyl isomer, enabling exploration of different chemical space. The lower LogP (0.5 vs. 1.15 for the 2,6-isomer) may confer favorable CNS multiparameter optimization (MPO) scores for blood-brain barrier penetration when elaborated into final compounds [2]. Synthetic protocols should begin with the free base form, reacting with triethyl orthoformate or substituted orthoesters in glacial acetic acid, followed by oxidative cyclization and thermal Dimroth rearrangement.

Low-Lipophilicity Fragment for Fragment-Based Discovery

With a molecular weight of 138.17 Da and a computed LogP of 0.5, 4-hydrazinyl-2,5-dimethylpyrimidine satisfies the Rule of Three criteria for fragment-based drug discovery (MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3 excepting the hydrazinyl) [1]. The compound provides two primary vectors for fragment elaboration: (i) the hydrazinyl NH₂ group for hydrazone formation with aldehyde/ketone-bearing fragments, and (ii) the pyrimidine ring carbons for cross-coupling or nucleophilic aromatic substitution if activated. The 2,5-dimethyl pattern differentiates this fragment from the more lipophilic 2,6-dimethyl isomer (LogP 1.15) and offers a distinct vector geometry: the C5-methyl provides steric directionality toward one face of the pyrimidine ring, potentially influencing fragment growth trajectories in structure-based design. The documented anticancer activity of elaborated 4-hydrazinylpyrimidine-5-carbonitrile derivatives (MCF-7 IC₅₀ = 1.62–9.88 µM) provides target-class validation for fragment-to-lead campaigns [2]. The commercial availability of the HCl salt at ≥95% purity with room-temperature storage facilitates routine fragment screening without specialized cold-chain logistics.

Reactive Aldehyde Scavenging Probe with Distinct Substitution

The established acrolein-scavenging pharmacology of 2-hydrazino-4,6-dimethylpyrimidine (2-HDP) in diabetic retinopathy models (McDowell et al., 2018) validates hydrazinopyrimidines as a class of reactive carbonyl species (RCS) scavengers [1]. 4-Hydrazinyl-2,5-dimethylpyrimidine, bearing the hydrazinyl at C4 rather than C2, presents a structurally orthogonal probe for investigating structure-activity relationships in RCS scavenging. The distinct hydrazinyl position alters both the pKa of the nucleophilic nitrogen and the steric environment for carbonyl addition, potentially yielding different selectivity profiles among electrophilic aldehyde species (acrolein, 4-hydroxynonenal, methylglyoxal, malondialdehyde). The lower LogP (0.5) suggests greater aqueous solubility, which may translate to different tissue distribution or cellular permeability relative to the more lipophilic 2-HDP (LogP 1.12–1.15). Direct comparative scavenging kinetic data for 4-hydrazinyl-2,5-dimethylpyrimidine versus 2-HDP and hydralazine should be generated experimentally using the ELISA-based in vitro assay described by McDowell et al. before making procurement decisions based on this application.

Application
Selection Property
Validation Focus
SHP2 allosteric inhibitor synthesis
Patent-defined 2,5-dimethyl substitution pattern
Synthetic pathway to patent-claimed compounds
Triazolopyrimidine library construction
Dimroth rearrangement compatibility
Regiochemical outcome and PDE10A engagement review
Fragment-based lead discovery
Low computed LogP, rule-of-3 compliant
Aqueous solubility and fragment elaboration vectors
Reactive carbonyl species (RCS) scavenger SAR
C4-hydrazinyl ortho-methyl pattern
Comparative scavenging kinetics vs 2-HDP
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